Product packaging for 4-Amino-6-bromothiochroman 1,1-dioxide(Cat. No.:CAS No. 916420-34-3)

4-Amino-6-bromothiochroman 1,1-dioxide

Cat. No.: B1386111
CAS No.: 916420-34-3
M. Wt: 276.15 g/mol
InChI Key: KJUYFPJSIRWYOW-UHFFFAOYSA-N
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Description

4-Amino-6-bromothiochroman 1,1-dioxide (CAS 916420-34-3) is a brominated sulfone derivative with significant interest in medicinal chemistry and infectious disease research. This compound, with the molecular formula C9H10BrNO2S and a molecular weight of 276.15 g/mol, serves as a versatile synthetic intermediate and a key structural motif for developing novel therapeutic agents [ 1] . Its primary research value lies in its role as a core structural component of the 4H-thiochromen-4-one 1,1-dioxide scaffold, which has been identified as a special allosteric modulator and a bioisosteric replacement for naphthoquinones [ 8]. Recent scientific investigations have highlighted the promise of this core structure in developing novel therapies against neglected tropical diseases. Studies have demonstrated that compounds based on this scaffold exhibit biological activity against parasites responsible for malaria, leishmaniasis, and trypanosomiasis, with some showing effective concentration (EC50) values below 10 μM in experimental models [ 8]. The proposed mechanism of action involves interaction with key parasitic enzyme targets, such as trypanothione reductase (TR), a vital enzyme for oxidative stress regulation in trypanosomatids and Plasmodium species [ 8]. By acting as an allosteric inhibitor, this compound class can disrupt the tryparedoxin system, leading to a significant increase in reactive oxygen species (ROS) levels and strong mitochondrial perturbation within the parasites, ultimately causing cell death due to homeostatic imbalance [ 8]. Furthermore, the structural modification from classic quinones to the sulfone group helps the compound evade the action of certain parasite defense mechanisms, such as the TcOYE peroxidase, thereby enhancing its selective bioactivity [ 8]. Researchers are exploring this compound and its derivatives to overcome limitations of existing treatments, including side effects and drug resistance. It is supplied for research purposes only and must be handled by trained personnel. Recommended storage is sealed in a dry environment at 2-8°C to maintain stability [ 1].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO2S B1386111 4-Amino-6-bromothiochroman 1,1-dioxide CAS No. 916420-34-3

Properties

IUPAC Name

6-bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5,8H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUYFPJSIRWYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1N)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655896
Record name 4-Amino-6-bromo-3,4-dihydro-1-benzothiopyran-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916420-34-3
Record name 2H-1-Benzothiopyran-4-amine, 6-bromo-3,4-dihydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916420-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-6-bromo-3,4-dihydro-1-benzothiopyran-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-bromothiochroman 1,1-dioxide typically involves the bromination of thiochroman followed by amination. One common method includes the following steps:

    Bromination: Thiochroman is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to introduce a bromine atom at the 6-position.

    Amination: The brominated thiochroman is then treated with ammonia or an amine under appropriate conditions to introduce the amino group at the 4-position.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-bromothiochroman 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated products or other substituted derivatives.

    Substitution: Hydroxylated or alkylated thiochroman derivatives.

Scientific Research Applications

4-Amino-6-bromothiochroman 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Amino-6-bromothiochroman 1,1-dioxide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-amino-6-bromothiochroman 1,1-dioxide with its closest analogs:

Compound Name CAS Number Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound HCl 1172986-17-2 C₉H₁₁BrClNO₂S Amino, bromo, sulfone, hydrochloride 312.61 Research compound; high stability
6-Bromo-thiochroman-4-one 1,1-dioxide 112819-26-8 C₉H₇BrO₃S Ketone, bromo, sulfone 275.12 Irritant (R36/37/38); synthetic intermediate
3-Aminotetrahydrothiophene 1,1-dioxide HCl 51642-03-6 C₃H₈ClNO₂S Amino, sulfone, hydrochloride 157.63 Smaller ring; potential sulfonamide precursor
Methyl 6-bromo-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide N/A C₁₇H₁₄BrNO₅S Methoxy, ester, bromo, sulfone 424.27 Extended aromatic system; drug design studies

Notes:

  • This compound distinguishes itself with a primary amino group at position 4, enabling nucleophilic reactions (e.g., acylation, alkylation) .
  • 6-Bromo-thiochroman-4-one 1,1-dioxide replaces the amino group with a ketone, reducing basicity but increasing electrophilicity at the carbonyl carbon .

Reactivity and Stability

  • Amino Group Reactivity: The amino group in this compound facilitates reactions with acylating agents, forming sulfonamides or β-sulfonyl peptides, as seen in related N-acylated thiazetidine derivatives .
  • Sulfone Stability : The sulfone group enhances oxidation resistance compared to sulfides but remains susceptible to hydrolysis under acidic/basic conditions, a trait shared with 6-bromo-thiochroman-4-one 1,1-dioxide .
  • Bromine Substituent : The bromine atom at position 6 enables cross-coupling reactions (e.g., Suzuki-Miyaura), similar to brominated benzothiazine derivatives .

Key Research Findings

Hydrochloride Salt Advantages: The hydrochloride form of this compound improves solubility in polar solvents (e.g., DMSO, water), critical for in vitro studies .

Comparative Reactivity: N-Acylation of amino-sulfone compounds proceeds more efficiently than N-alkylation, as demonstrated in thiazetidine derivatives .

Structural Modifications : Expanding the thiochroman core to a benzothiepine system (e.g., 1,4-benzothiepine 1,1-dioxides) can enhance metabolic stability and binding affinity in drug candidates .

Biological Activity

4-Amino-6-bromothiochroman 1,1-dioxide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound possesses a thiochroman core with an amino group at the 4-position and a bromine atom at the 6-position. Its molecular formula is C9H8BrNO2SC_9H_8BrNO_2S with a molar mass of approximately 276.15 g/mol. The compound is characterized by its solid, off-white appearance and has a predicted density of 1.657 g/cm³ and a boiling point of about 415.6 °C.

Synthesis

The synthesis of this compound typically involves multi-step reactions that can be tailored for specific modifications. The general synthetic route includes:

  • Formation of Thiochroman Core : Starting from appropriate precursors, the thiochroman structure is established.
  • Bromination : Bromine is introduced at the 6-position using brominating agents.
  • Amine Functionalization : An amino group is added at the 4-position through nucleophilic substitution reactions.

These methods highlight the compound's synthetic accessibility for further research and application in medicinal chemistry.

Antimicrobial and Antiparasitic Effects

Research indicates that derivatives of thiochroman compounds, including this compound, exhibit significant antimicrobial and antiparasitic activities. A study focusing on thiochromen-4-one derivatives demonstrated their effectiveness against tropical diseases such as malaria and leishmaniasis, with some compounds showing an EC50 below 10 μM . The mechanism of action involves increasing reactive oxygen species (ROS) levels in parasites, leading to cell death due to metabolic disruption.

Cytotoxicity Studies

Cytotoxicity assessments have been performed using human monocytes (U-937) to evaluate the compound's safety profile. The MTT assay was employed to determine cell viability after treatment with varying concentrations of the compound (200 μg/mL to 3.125 μg/mL). Results indicated that certain concentrations resulted in significant cytotoxic effects compared to control groups treated with standard drugs like amphotericin B .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiochroman derivatives:

Compound NameStructural FeaturesUnique Aspects
Thiochroman Basic structure without substitutionsFound in natural products
6-Bromo-3,4-dihydrothiochromene Similar bromination but lacks amino functionalityLess polar than the target compound
Benzothiophene derivatives Contains sulfur in a fused ring systemVaried biological activities
Thiazole derivatives Contains nitrogen and sulfur in a five-membered ringOften exhibits distinct antimicrobial properties

The unique combination of bromine and amino groups on the thiochroman scaffold may confer distinctive properties not found in other similar compounds, enhancing its potential as a therapeutic agent.

Case Studies

Several studies have highlighted the efficacy of thiochroman derivatives against various pathogens:

  • Leishmaniasis Treatment : A derivative exhibited selective toxicity towards Leishmania panamensis with a selectivity index of 153 over U-937 monocytes .
  • Malaria Inhibition : Compounds based on the thiochromen core were shown to disrupt critical metabolic pathways in malaria parasites, leading to increased ROS levels and subsequent parasite death.

Q & A

Q. Table 1: Synthetic Approaches

StepReagents/ConditionsChallengesReference
BrominationNBS (in CCl₄, light)Selectivity for position 6
AminationNH₃, Pd(OAc)₂, Xantphos (100°C, 24h)Protecting group removal required

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.0–8.0 ppm) and amino protons (δ 1.5–3.0 ppm, broad). The sulfone group deshields adjacent protons, shifting signals downfield .
    • ¹³C NMR : Confirm sulfone (C-SO₂) carbons at δ 50–60 ppm and bromine-induced splitting patterns .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ (theoretical m/z 291.0 for C₉H₉BrNO₂S) .
  • IR Spectroscopy : Detect sulfone (S=O) stretches at 1150–1300 cm⁻¹ and N-H bends (amine) at 1600–1650 cm⁻¹ .

Advanced: How does the sulfone group influence the reactivity of the bromo and amino substituents?

Methodological Answer:
The sulfone group (electron-withdrawing) activates the aromatic ring toward nucleophilic substitution but deactivates it toward electrophilic reactions. For example:

  • Bromine Reactivity : The bromo group at position 6 can undergo Suzuki coupling or displacement with amines, facilitated by the sulfone’s electron-deficient environment .
  • Amino Group Stability : The amino group at position 4 may require protection (e.g., Boc) during synthesis to prevent oxidation by the sulfone .

Contradiction Note : reports failed bromination of thiochroman-4-one 1,1-dioxides with PBr₃, suggesting alternative pathways (e.g., radical bromination) may be needed .

Advanced: How to resolve contradictions in reported yields for bromination/amination steps?

Methodological Approach:

  • Variable Control : Replicate conditions from conflicting studies (e.g., solvent polarity, catalyst loading) .
  • Purity Assessment : Use HPLC or TLC to verify starting material purity, as trace moisture or impurities can deactivate catalysts.
  • Mechanistic Probes : Conduct kinetic isotope effects or DFT calculations to identify rate-determining steps .

Example : If bromination yields vary (30–70%), test additives like DMF (to stabilize intermediates) or alternative bromine sources (e.g., CuBr₂) .

Advanced: How to design experiments to evaluate biological activity (e.g., antifungal)?

Methodological Answer:

  • In Vitro Assays :
    • Antifungal Screening : Use microdilution assays (CLSI M38) against Candida spp., comparing MIC values to known inhibitors like fluconazole .
    • Enzyme Inhibition : Test inhibition of cytochrome P450 or sulfotransferases, as sulfone derivatives often target redox-active enzymes .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 6-Cl or 4-NHCH₃) to probe functional group contributions .

Safety: What precautions are required when handling this compound?

Q. Guidance :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to avoid skin/eye irritation (Risk Code 36/37/38) .
  • Ventilation : Use fume hoods due to potential HBr release during reactions .
  • First Aid : Immediate rinsing with water for eye/skin contact (Safety Code S26/S37/39) .

Advanced: How to utilize this compound in heterocyclic synthesis?

Methodological Answer:

  • Cycloadditions : Use the amino group as a nucleophile in [3+2] cycloadditions to form pyrrolidine-fused derivatives .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions on the bromo group to introduce aryl/heteroaryl moieties .

Q. Example Protocol :

React this compound with benzaldehyde under acidic conditions to form a Schiff base.

Catalyze cyclization with Pd(OAc)₂ to yield tricyclic sulfones .

Advanced: How to analyze conflicting data on sulfone-directed regioselectivity?

Q. Resolution Strategy :

  • Computational Modeling : Use Gaussian or ORCA to calculate Fukui indices, identifying electron-rich sites prone to substitution .
  • Isotopic Labeling : Introduce ¹³C at position 4 to track bond formation via NMR .

Contradiction Example : shows bromine adds to α-sulfones but not β-sulfones; apply this logic to confirm regioselectivity in the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-6-bromothiochroman 1,1-dioxide
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4-Amino-6-bromothiochroman 1,1-dioxide

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